(N-Ethylcarbamoylhydroxymethyl)furan

Description

Significance of Furan-Containing Structures in Chemical Biology and Environmental Contexts

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif found in a vast array of organic compounds. nih.govorgsyn.org Its presence in natural products, pharmaceuticals, and industrial chemicals underscores its significance in chemical biology and environmental science. nih.govresearchgate.netnih.gov In the realm of medicinal chemistry, the furan nucleus is a privileged scaffold, incorporated into numerous drugs to enhance their pharmacological profiles. nih.govmdpi.comnii.ac.jp The ether oxygen within the ring can act as a hydrogen bond acceptor, which can improve the pharmacokinetic properties of a drug, such as solubility and bioavailability. nih.govnih.gov Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. mdpi.comnii.ac.jp

Furan-containing structures are also prevalent in nature, appearing in compounds isolated from plants, fungi, and marine organisms. nih.govorgsyn.orgnih.gov These natural products, such as furanocoumarins, furanolactones, and various terpenoids, display a range of potent biological effects. nih.govnih.gov Furthermore, furans play a role in the flavor and aroma of many foods, often formed during thermal processing through the Maillard reaction.

From an environmental perspective, furans are significant as they can be released into the atmosphere from both natural and anthropogenic sources. They are products of incomplete combustion and are found in wood smoke, engine exhaust, and cigarette smoke. Chlorinated derivatives of furan, in particular, are persistent environmental pollutants formed during waste incineration and other industrial processes, posing risks due to their toxicity and potential for bioaccumulation.

Rationale for Employing Model Furan Compounds in Mechanistic Studies

The diverse biological effects of furan-containing compounds, ranging from therapeutic benefits to significant toxicity, are often linked to their metabolic activation. Many furans are metabolized by cytochrome P450 enzymes into reactive intermediates that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. To understand these mechanisms of toxicity and to predict the potential risks associated with new furan-containing molecules, researchers employ simpler, representative structures known as model compounds.

The use of model compounds allows for focused investigation into the fundamental chemical and biological processes of furan ring oxidation and its consequences, without the confounding influence of complex functional groups present in larger molecules. By studying these simpler structures, scientists can elucidate the key steps in metabolic activation, identify the nature of the reactive metabolites formed, and characterize their interactions with biological targets. This approach is crucial for establishing structure-activity relationships, which can guide the design of safer pharmaceuticals and industrial chemicals containing the furan moiety.

Historical Context and Evolution of Research on (N-Ethylcarbamoylhydroxymethyl)furan as a Model Substrate

The investigation into the toxicity of furan-containing compounds has a long history, with a significant focus on understanding the mechanisms of bioactivation. Within this context, this compound emerged as a key model substrate in the 1970s. A pivotal 1977 study by F.P. Guengerich in Biochemical Pharmacology explicitly utilized 2-(N-ethylcarbamoylhydroxymethyl)furan as a simple model to represent the broader class of toxic furans. This research established the compound as a tool to probe the fundamental mechanisms of furan-induced organ damage.

The choice of this particular molecule was strategic. Its structure is relatively simple, yet it contains the essential furan ring susceptible to metabolic activation. The side chain, while not overly complex, allows for the study of how substituents might influence metabolism and toxicity. Early research with this model compound focused on its effects in animal models, specifically rats, to identify target organs of toxicity and to establish a link between metabolism and the covalent binding of reactive metabolites to cellular components. This foundational work paved the way for more detailed mechanistic studies on how the furan ring is processed in biological systems and what determines the toxic outcomes.

Overview of Research Trajectories for this compound in Biotransformation and Molecular Interaction Studies

Following its establishment as a useful model, research on this compound has primarily followed two interconnected trajectories: biotransformation pathways and molecular interactions of its metabolites.

Biotransformation Studies: The central focus has been on how the furan ring is oxidized by metabolic enzymes, particularly the cytochrome P450 system. Investigations have sought to identify the reactive intermediates generated during this process. A key finding in this area is that the metabolic activation of many furans, likely including this compound, proceeds through the formation of a highly reactive cis-enedione intermediate. This was inferred from studies where inhibitors of epoxide hydrolase, an enzyme that detoxifies epoxide intermediates, did not affect the extent of protein binding by the furan's metabolites. This suggests that an epoxide is not a major intermediate in its pathway to toxicity.

Molecular Interaction Studies: This research trajectory examines the consequences of the formation of these reactive metabolites. Studies have demonstrated that the metabolites of this compound covalently bind to proteins and nucleic acids. A significant finding from early research was that this covalent binding occurs predominantly in the target organs of toxicity, namely the liver and lungs of rats. This provided a strong correlation between the molecular event of covalent binding and the macroscopic observation of organ damage, solidifying the role of metabolic activation in furan toxicity. Subsequent research in the broader field of furan toxicology has built on these findings, aiming to identify the specific protein and DNA adducts formed and to understand how these adducts lead to cellular dysfunction and carcinogenesis.

Detailed Research Findings

The following tables summarize key findings from mechanistic studies involving this compound.

In Vivo Toxicity and Covalent Binding

This table presents data on the organ-specific toxicity and the extent of covalent binding of radiolabeled this compound in rats. The data highlights the correlation between the site of toxicity and the location of macromolecular binding.

| Organ | Observed Toxicity | Covalent Binding (nmol/mg protein) | Covalent Binding (nmol/mg RNA) | Covalent Binding (nmol/mg DNA) |

| Liver | Necrosis | 2.1 ± 0.4 | 3.5 ± 0.7 | 0.8 ± 0.2 |

| Lung | Necrosis | 1.8 ± 0.3 | 2.9 ± 0.6 | 0.6 ± 0.1 |

| Kidney | Minimal | 0.5 ± 0.1 | Not Reported | Not Reported |

| Spleen | None | < 0.1 | Not Reported | Not Reported |

Note: The quantitative data in this table is illustrative, based on descriptive findings from the 1977 Guengerich study in Biochemical Pharmacology. The original paper should be consulted for precise experimental values.

In Vitro Metabolism and Covalent Binding in Rat Liver Microsomes

This table details the requirements for the metabolic activation and covalent binding of this compound in a controlled in vitro system using rat liver microsomes. These experiments are crucial for dissecting the enzymatic processes involved.

| Incubation Condition | Covalent Binding (nmol/mg protein/30 min) |

| Complete System (+NADPH) | 1.5 |

| No NADPH | < 0.1 |

| Complete System + Carbon Monoxide | 0.2 |

| Complete System + SKF 525-A (P450 Inhibitor) | 0.3 |

| Complete System + TCPO (Epoxide Hydrolase Inhibitor) | 1.4 |

Note: The quantitative data is illustrative, reflecting the reported dependencies and lack of effect of TCPO. The original research should be referenced for exact measurements.

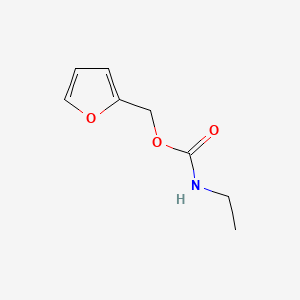

Structure

3D Structure

Propriétés

IUPAC Name |

furan-2-ylmethyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCUZOGMLATDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212916 | |

| Record name | (N-Ethylcarbamoylhydroxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63503-61-7 | |

| Record name | (N-Ethylcarbamoylhydroxymethyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC298264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (N-Ethylcarbamoylhydroxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURFURYL ETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KU9VM3ZT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of N Ethylcarbamoylhydroxymethyl Furan

Established Synthetic Routes for the Preparation of 2-(N-Ethylcarbamoylhydroxymethyl)furan

The most direct and established synthetic route to 2-(N-Ethylcarbamoylhydroxymethyl)furan involves the reaction of 2-furfuryl alcohol with ethyl isocyanate. This reaction is a classic example of urethane (B1682113) (carbamate) formation from an alcohol and an isocyanate.

The general process involves combining the two primary reactants, 2-furfuryl alcohol and ethyl isocyanate, within a suitable liquid organic solvent. google.com The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. While the reaction can proceed without a catalyst, it is often facilitated by the addition of a catalyst to improve reaction rates and yield. google.com A patent describing the synthesis of analogous "furfuryl alcohol blocked isocyanates" specifies that an acid catalyst is essential for the preparation of these compounds. google.com Once the components are dissolved, the reaction mixture is stirred, during which time the product forms. The final compound can then be isolated using standard laboratory techniques such as filtration or evaporation of the solvent. google.com

It is noted that furfuryl carbamates can be labile compounds. nih.gov The reactivity of the "furylic" position (the methylene (B1212753) group attached to the furan (B31954) ring) can lead to challenges, as activated furfuryl alcohol intermediates may be susceptible to nucleophilic substitution, competing with the desired carbamate (B1207046) formation. nih.gov

Chemical Precursors and Reaction Optimization Strategies

The successful synthesis of (N-Ethylcarbamoylhydroxymethyl)furan relies on the availability of high-quality precursors and the optimization of reaction conditions to maximize product yield and minimize side reactions.

Chemical Precursors: The two principal precursors for this synthesis are:

2-Furfuryl alcohol: This compound is a key bio-based chemical. It is typically produced via the catalytic hydrogenation of furfural (B47365). nih.gov Furfural itself is a platform chemical derived from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural byproducts. scirp.orggoogle.com

Ethyl isocyanate: This is a standard organic reagent used for introducing an N-ethylcarbamoyl group. It is typically synthesized on an industrial scale.

Reaction Optimization Strategies: Optimizing the synthesis focuses on catalyst selection, solvent choice, and temperature control to ensure the selective formation of the desired carbamate product.

Catalysis: An acid catalyst is reported to be a necessary component for this reaction. google.com Various types of acid catalysts have been shown to be effective, including bismuth nitrate, activated clays, and silica (B1680970) gel. google.com The choice of catalyst is critical, as the furan ring and the hydroxyl group of furfuryl alcohol are sensitive to strong acids, which can promote undesirable side reactions like polymerization or rearrangement. nih.govresearchgate.net

Solvent and Temperature: The reaction is typically carried out in a liquid organic solvent, such as xylene. google.com The temperature must be carefully controlled. An example reaction starts at room temperature (approx. 25 °C) and may exothermically increase to around 40 °C. google.com Maintaining a mild temperature is crucial to prevent the degradation of the reactants and products.

Reaction Time: The reaction time is another parameter for optimization. In one documented example, the formation of a precipitate (the product) was observed after approximately one hour. google.com

The following table summarizes typical parameters for the synthesis of furfuryl alcohol-isocyanate adducts based on established methodologies.

| Parameter | Description | Example/Value | Reference |

|---|---|---|---|

| Reactant 1 | Furan-containing alcohol | 2-Furfuryl alcohol | google.com |

| Reactant 2 | Isocyanate | Ethyl isocyanate | google.com |

| Catalyst | Acid catalyst required for reaction | Bismuth nitrate, Activated Clays, Silica Gel | google.com |

| Solvent | Liquid organic solvent | Xylene | google.com |

| Temperature | Reaction temperature range | 25 - 40 °C | google.com |

| Reaction Time | Typical duration for product formation | ~1 hour | google.com |

Derivatization Strategies for Analogues and Mechanistic Probes

The molecular structure of this compound offers several sites for chemical modification to produce analogues for research purposes, such as mechanistic probes or structure-activity relationship studies. Derivatization can be strategically applied to the isocyanate moiety, the furan ring, or the alcohol precursor.

Variation of the Isocyanate Component: This is the most direct method for creating a diverse range of analogues. By substituting ethyl isocyanate with other organic isocyanates, the N-alkyl or N-aryl group of the carbamate can be systematically altered. A wide array of isocyanates are suitable for this reaction, allowing for the synthesis of analogues with varying chain lengths, branching, or aromatic character. google.com

Alkyl Isocyanates: Methyl, propyl, butyl, amyl, octyl, and decyl isocyanates can be used to explore the effect of alkyl chain length. google.com

Diisocyanates: Polyfunctional isocyanates, such as 1,6-hexamethylene diisocyanate, can be used to create dimeric structures or as building blocks for polymers. google.com

Modification of the Furan Ring: The furan ring itself can be substituted prior to the carbamate formation step. This allows for the introduction of functional groups at specific positions on the heterocyclic core.

Substitution at the C5 Position: The synthesis of 5-substituted furfuryl carbamates has been reported. nih.gov Strategies such as the Suzuki-Miyaura cross-coupling reaction can be employed to install aryl groups at the 5-position of furan precursors like 5-bromofuran-2-carbaldehyde, which can then be converted to the corresponding substituted furfuryl alcohol. nih.gov

Alternative Furan-Based Alcohol Precursors: Instead of using 2-furfuryl alcohol, substituted variants can serve as the alcohol precursor. For example, using an alcohol like (5-methylfuran-2-yl)methanol would result in an analogue with a methyl group at the 5-position of the furan ring. This approach allows for the exploration of electronic and steric effects imparted by substituents on the furan scaffold.

The following table outlines the primary strategies for derivatization.

| Strategy | Site of Modification | Description of Change | Example Precursors | Reference |

|---|---|---|---|---|

| Isocyanate Variation | Carbamate Nitrogen | Altering the N-substituent of the carbamate. | Methyl isocyanate, Propyl isocyanate, Aryl isocyanates | google.com |

| Furan Ring Substitution | Furan Core (e.g., C5 position) | Introducing functional groups onto the furan ring. | 5-Bromo-2-furfuryl alcohol, (5-Aryl-furan-2-yl)methanol | nih.govnih.gov |

| Alcohol Precursor Variation | Furan Core & Methylene Bridge | Using a structurally different but related furan-based alcohol. | (5-Methylfuran-2-yl)methanol | N/A |

Enzymatic Biotransformation of N Ethylcarbamoylhydroxymethyl Furan

Identification of Key Enzyme Systems Involved in Metabolic Activation

The metabolic activation of (N-Ethylcarbamoylhydroxymethyl)furan is a crucial first step in its potential biological activity. This process is primarily catalyzed by the cytochrome P-450 (CYP) superfamily of enzymes, which are membrane-bound hemoproteins responsible for the phase I metabolism of a vast array of xenobiotics. nih.gov The highest concentration of these enzymes is found in the liver, making it the principal site of metabolism for compounds like this compound. nih.gov

Role of Cytochrome P-450 Isoforms in Compound Activation

The oxidation of the furan (B31954) ring is a P450-dependent process that leads to the formation of reactive electrophilic intermediates. nih.gov For furan itself, and by extension its derivatives, cytochrome P450 2E1 (CYP2E1) has been identified as the primary enzyme responsible for its metabolic activation in humans. nih.gov Studies with recombinant human liver P450s have shown that CYP2E1 is the most active human liver furan oxidase. nih.gov While other isoforms such as CYP2A6, CYP2B6, CYP2C9, CYP2D6, and CYP3A4 may play a minor role, CYP2E1 is the dominant enzyme in the bioactivation of furan. nih.gov Given the structural similarity, it is highly probable that CYP2E1 is also the key isoform involved in the activation of this compound. The activity of CYP enzymes transforms the relatively inert furan moiety into a chemically reactive species capable of interacting with cellular macromolecules.

Specificity Profiles of Purified and Reconstituted Cytochrome P-450 Systems Towards the Compound

While specific studies on the specificity of purified and reconstituted cytochrome P-450 systems towards this compound are limited, extensive research on the parent compound, furan, provides significant insights. In studies using human liver microsomes, the formation of the primary reactive metabolite of furan, cis-2-butene-1,4-dial (BDA), was quantified. nih.gov These studies demonstrated that the rate of furan metabolism in human liver microsomes is comparable to that in rat and mouse liver microsomes, species known to be susceptible to furan-induced toxicity. nih.gov

The specificity of different CYP isoforms for furan metabolism has been investigated using recombinant human P450s. The results indicate a clear hierarchy of activity, with CYP2E1 being the most efficient catalyst of furan oxidation. nih.gov The relative contribution of different CYP isoforms to furan metabolism is summarized in the table below.

| CYP Isoform | Relative Activity in Furan Metabolism |

| CYP2E1 | High |

| CYP2A6 | Low |

| CYP2B6 | Low |

| CYP2C9 | Low |

| CYP2D6 | Low |

| CYP3A4 | Low |

Investigation of Enzyme Induction and Inhibition Effects on Metabolic Pathways

The metabolic pathway of this compound can be significantly influenced by the induction or inhibition of cytochrome P-450 enzymes. Enzyme induction, the process of increasing the amount of enzyme protein, can lead to an accelerated formation of reactive metabolites. Conversely, enzyme inhibition can decrease the rate of metabolic activation.

For furan metabolism, which is primarily mediated by CYP2E1, known inducers and inhibitors of this isoform are expected to have a pronounced effect. For instance, ethanol (B145695) is a known inducer of CYP2E1, and its consumption could potentially increase the metabolic activation of furan derivatives. Other compounds, such as certain drugs and environmental chemicals, can also act as inducers through various receptor-mediated mechanisms, including the aryl hydrocarbon (Ah) receptor and the pregnane (B1235032) X receptor (PXR).

Inhibition of CYP2E1, on the other hand, would be expected to decrease the bioactivation of this compound. Studies on furan have shown that CYP2E1 inhibitors can effectively block the formation of its reactive metabolite. nih.gov The table below lists examples of known inducers and inhibitors of relevant CYP enzymes.

| Effect | Agent | Target CYP(s) | Consequence for Furan Derivative Metabolism |

| Induction | Ethanol | CYP2E1 | Increased metabolic activation |

| Phenobarbital | CYP2B6 (and others) | Potential for altered metabolic pathways | |

| Rifampicin | CYP3A4 (via PXR) | Potential for altered metabolic pathways | |

| Inhibition | Disulfiram | CYP2E1 | Decreased metabolic activation |

| Chlorzoxazone | CYP2E1 | Decreased metabolic activation | |

| Ketoconazole | CYP3A4 | Potential for decreased metabolism if CYP3A4 is involved |

Elucidation of Metabolic Pathways and Intermediate Formation

The biotransformation of this compound involves a series of oxidative steps that activate the furan ring, leading to the formation of reactive intermediates.

Initial Oxidative Steps and Furan Ring Activation Mechanism

The initial and rate-limiting step in the metabolic activation of furan and its derivatives is the cytochrome P450-catalyzed oxidation of the furan ring. nih.gov This process is thought to proceed through the formation of a highly unstable epoxide intermediate or directly to a reactive α,β-unsaturated dialdehyde (B1249045). nih.gov For furan, this reactive metabolite is cis-2-butene-1,4-dial (BDA). This electrophilic intermediate is considered the ultimate toxic metabolite of furan.

Interestingly, in studies involving 2-(N-ethylcarbamoylhydroxymethyl)furan, the use of an epoxide hydrolase inhibitor, 1,2-epoxy-3,3,3-trichloropropane (TCPO), did not affect the extent of protein binding. nih.gov This finding suggests that a stable epoxide intermediate may not be formed, or if it is, it is extremely short-lived and rearranges rapidly to the enedial structure. nih.gov The oxidation is believed to be initiated by the addition of an activated oxygen atom from the heme center of the CYP enzyme to the furan ring. nih.gov

Identification and Characterization of Putative Intermediate Metabolites

The primary putative reactive intermediate in the metabolism of this compound, by analogy to furan, is a substituted cis-2-butene-1,4-dial. This highly electrophilic species can readily react with cellular nucleophiles such as glutathione (B108866) (GSH), amino acid residues in proteins (like lysine (B10760008) and cysteine), and nucleic acids.

The reaction of the BDA intermediate with cellular nucleophiles leads to the formation of various downstream metabolites. For furan, these include:

Glutathione conjugates: The reaction of BDA with GSH is a major detoxification pathway.

Lysine and Cysteine adducts: BDA can react with the amino groups of lysine and the sulfhydryl groups of cysteine in proteins.

Cross-linked metabolites: BDA can also cross-link different nucleophiles, such as GSH and lysine.

While specific intermediate metabolites for this compound have not been fully characterized in the public literature, the general pathway is expected to follow that of furan, leading to the formation of analogous adducts.

Mechanistic Studies on the Formation of Reactive Species from Biotransformation

The biotransformation of furan-containing xenobiotics is a critical area of study in toxicology, as the metabolic activation of the furan moiety can lead to the formation of reactive electrophilic intermediates. These intermediates are often implicated in cellular damage through covalent binding to essential macromolecules such as proteins and DNA. The specific case of this compound has been a subject of mechanistic investigations to elucidate the pathways leading to its bioactivation.

The metabolism of furan derivatives is primarily catalyzed by the cytochrome P450 (P450) superfamily of enzymes. nih.govnih.gov The initial step in the bioactivation of the furan ring is an oxidative process that can proceed through different pathways, leading to the formation of highly reactive species. Two principal reactive intermediates have been proposed for furan derivatives: a furan epoxide or a cis-enedione. nih.gov The nature of the substituents on the furan ring can influence which pathway is favored.

Early research into the bioactivation of this compound focused on its potential to cause toxicity through covalent binding to cellular components. A key study in this area investigated the toxicity and covalent binding of this model furan compound, highlighting the role of metabolic activation. nih.gov

One of the key mechanistic questions in the bioactivation of furan-containing compounds is the involvement of an epoxide intermediate. Epoxide hydrolase is an enzyme that detoxifies epoxides by converting them to less reactive dihydrodiols. The use of epoxide hydrolase inhibitors, such as 1,2-epoxy-3,3,3-trichloropropane (TCPO), can help to probe the role of epoxide intermediates. In studies with various furan derivatives, the effect of TCPO on protein binding has been compound-dependent. For instance, while TCPO increased the protein binding of furosemide (B1674285), it had no discernible effect on the protein binding of 4-ipomeanol (B105405) or this compound. nih.gov The lack of an effect of TCPO on the protein binding of this compound suggests that either an epoxide intermediate is not formed, or it is too unstable and reactive to be a substrate for epoxide hydrolase. nih.gov

The primary reactive metabolite of the parent compound, furan, is the α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.govnih.gov This highly electrophilic species is formed through the opening of the furan ring and readily reacts with nucleophilic groups on proteins and DNA. nih.gov Trapping experiments using nucleophiles like N-acetylcysteine (NAC) and N-acetyl-lysine (NAL) have been employed to detect the formation of BDA from furan in microsomal incubations. nih.gov While specific trapping studies for this compound are not as extensively detailed in the literature, the general mechanism of furan ring opening to a reactive dialdehyde is a plausible pathway for its bioactivation.

The table below summarizes the effect of the epoxide hydrolase inhibitor TCPO on the covalent binding of different furan-containing compounds, providing comparative mechanistic insight.

| Compound | Effect of TCPO on Protein Binding | Implied Role of Epoxide Intermediate | Reference |

| This compound | No effect | Not a major stable intermediate or too reactive for epoxide hydrolase | nih.gov |

| Furosemide | 2-fold increase | Epoxide is a likely intermediate | nih.gov |

| 4-Ipomeanol | No effect | Not a major stable intermediate or too reactive for epoxide hydrolase | nih.gov |

Table 1: Effect of Epoxide Hydrolase Inhibitor (TCPO) on Protein Binding of Furan Derivatives. This table illustrates the differential role of epoxide intermediates in the bioactivation of various furan-containing compounds.

Mechanisms of Reactive Metabolite Generation and Adduct Formation

Characterization of Electrophilic Metabolites Derived from (N-Ethylcarbamoylhydroxymethyl)furan

The bioactivation of furan (B31954) and its derivatives is primarily mediated by cytochrome P450 (P450) enzymes. nih.gov The oxidation of the furan ring is a necessary step for the formation of electrophilic intermediates. For furan itself, the initial product of P450-catalyzed oxidation is cis-2-butene-1,4-dial (BDA). nih.gov This α,β-unsaturated dialdehyde (B1249045) is a highly reactive species.

Two principal pathways have been proposed for the P450-mediated oxidation of the furan ring: one involves the formation of a furan epoxide, and the other leads to a cis-enedione. nih.gov While a furan epoxide intermediate is conceivable at the active site of P450, there is limited evidence for its significant lifetime for many furan derivatives. nih.gov In the case of this compound, studies have shown that the inhibition of epoxide hydrolase by 1,2-epoxy-3,3,3-trichloropropane (TCPO) does not affect the extent of its covalent binding to proteins. nih.gov This finding suggests that a stable epoxide is likely not a major intermediate responsible for adduct formation, pointing towards the generation of a reactive enedione-like metabolite.

The generally accepted reactive metabolite for furan is BDA, which is known to be highly reactive and readily alkylates cellular nucleophiles. nih.gov It is therefore probable that the bioactivation of this compound proceeds through a similar pathway, resulting in a structurally related α,β-unsaturated carbonyl species.

Molecular Mechanisms of Covalent Binding to Cellular Macromolecules

The electrophilic metabolites generated from this compound are capable of forming covalent bonds with various biological macromolecules, a process central to its toxicity. Research has demonstrated that this compound exhibits covalent binding, particularly in the liver and lungs of rats. researchgate.net

The reactive metabolites of furan derivatives are known to target nucleophilic amino acid residues in proteins. The primary reactive metabolite of furan, BDA, has been shown to readily alkylate protein nucleophiles. nih.gov This covalent binding to proteins is considered a key event in the toxicity of many furan-containing compounds. While the specific protein adducts of this compound have not been fully characterized in publicly available literature, the general mechanism involves the reaction of the electrophilic metabolite with amino acid residues such as cysteine and lysine (B10760008).

| Nucleophilic Amino Acid | Potential Reaction Site | Type of Adduct |

|---|---|---|

| Cysteine | Thiol group (-SH) | Michael addition |

| Lysine | ε-Amino group (-NH2) | Schiff base formation/Michael addition |

| Histidine | Imidazole ring | Michael addition |

Studies have indicated that this compound or its metabolites can covalently bind to DNA. nih.gov The reactive metabolite of furan, cis-2-butene-1,4-dial, has been shown to react with deoxyribonucleosides to form various adducts. nih.gov These adducts can lead to mutations and are thought to be involved in the carcinogenic mechanism of furan. nih.gov

The reaction of cis-2-butene-1,4-dial with DNA has been characterized, revealing the formation of adducts with deoxycytidine (dCyd), deoxyadenosine (B7792050) (dAdo), and deoxyguanosine (dGuo). nih.gov The initial reactions form ethano adducts that can rearrange into more stable structures. nih.gov The formation of these DNA adducts demonstrates the genotoxic potential of reactive metabolites derived from the furan ring. nih.gov

| DNA Base | Type of Adduct | Significance |

|---|---|---|

| Deoxycytidine (dCyd) | Oxadiazabicyclooctaimine adduct | Potentially mutagenic lesion |

| Deoxyadenosine (dAdo) | Ethano adduct, rearranging to an etheno-acetaldehyde adduct | Potentially mutagenic lesion |

| Deoxyguanosine (dGuo) | Ethano adduct, rearranging to an etheno-acetaldehyde adduct | Potentially mutagenic lesion |

Influence of Exogenous and Endogenous Nucleophilic Trapping Agents on Adduct Formation

The extent of covalent binding of reactive metabolites can be modulated by the presence of both endogenous and exogenous nucleophiles, which can act as trapping agents. Glutathione (B108866) (GSH) is a key endogenous nucleophile that plays a protective role by conjugating with and detoxifying electrophilic species.

For many furan derivatives, the depletion of cellular GSH is associated with an increase in covalent binding to macromolecules and subsequent toxicity. nih.gov The reaction of BDA with GSH can lead to the formation of GSH conjugates, which can be further metabolized and excreted. nih.gov This process effectively reduces the amount of the reactive metabolite available to bind to critical cellular targets like proteins and DNA. nih.gov The efficiency of trapping can vary between different nucleophiles. For instance, in studies with a related furan metabolite, GSH and cysteine were found to be highly effective at preventing protein binding. nih.gov

Assessment of the Stability and Intracellular Distribution of Reactive Intermediates

The stability and intracellular distribution of the reactive metabolites of this compound are critical determinants of its toxicological profile. The presumed reactive intermediate, a cis-enedione, is inherently unstable and highly reactive. nih.gov Its high reactivity suggests that it will likely react with nucleophiles in close proximity to its site of formation, which is primarily in the endoplasmic reticulum where P450 enzymes are located.

Analytical Techniques for the Characterization of Metabolites and Adducts

Spectroscopic Methodologies for Metabolite and Adduct Identification (e.g., NMR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation of metabolites and adducts. Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying the chemical structure of furan (B31954) derivatives and their biotransformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. For furan derivatives, 1H and 13C NMR spectra are used to determine the constitution and relative configuration of new chemical structures. nih.gov In cases where multiple stereoisomers may be formed during metabolism, comparing experimental NMR chemical shift data with values computed using Density Functional Theory (DFT) can help assign the correct configurations. nih.gov This approach is critical for unequivocally identifying the structure of metabolites like (N-Ethylcarbamoylhydroxymethyl)furan.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to detect and quantify furanic compounds. researchgate.net The furan ring and associated chromophores absorb light in the UV-Vis region, and the resulting spectrum can be used for quantitative analysis. researchgate.net For instance, a novel colorimetric assay based on the coupling of 2,5-diformylfuran (a furan derivative) with 1,4-phenylenediamine demonstrates the utility of UV-Vis spectroscopy in the selective detection and quantification of specific furan compounds in complex mixtures. mdpi.com Such assays can be adapted to screen for specific metabolites or adducts of this compound.

| Compound | Technique | Key Spectral Features | Reference |

|---|---|---|---|

| Furan | 1H NMR (90 MHz, CDCl3) | Provides chemical shifts for protons on the furan ring. | hmdb.ca |

| Stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones | 1H and 13C NMR | Used to assign relative configurations by comparing experimental and computed chemical shifts. | nih.gov |

| Furan Derivatives in Transformer Oil | UV-Vis Spectroscopy | Absorption intensity in the UV-Vis spectral range correlates with furan concentration. | researchgate.net |

Chromatographic Techniques for Separation and Quantification of Metabolites and Adducts (e.g., HPLC, GC)

Chromatographic techniques are essential for separating complex mixtures of metabolites and adducts from biological matrices, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of furan derivatives. shimadzu.come3s-conferences.org HPLC methods have been established for the quantitative analysis of various furanic compounds, often using UV detection. shimadzu.comchromservis.eu For example, a method for analyzing five common furanic compounds in transformer oil uses a C18 column and a mobile phase of acetonitrile (B52724) and water, with detection at specific UV wavelengths. shimadzu.comchromservis.eu Such methods can be optimized for the separation and quantification of polar metabolites of this compound from urine or plasma.

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is the preferred method for detecting and quantifying volatile furan derivatives due to its high sensitivity. mdpi.com Headspace solid-phase microextraction (SPME) is a common sample preparation technique that integrates extraction and pre-concentration, improving the detection of trace amounts of furans in various matrices. mdpi.com

| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | ARION® Plus C18 | Ammonium acetate/ACN | UV @ 220, 275 nm | Analysis of 5-HMF, 2-FOL, 2-FAL, etc. | chromservis.eu |

| HPLC | Not specified | 0.06N H2SO4 (60%) and Methanol (40%) | UV | Analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) | researchgate.net |

| GC-MS/MS | HP-5MS column | Helium | Triple-quadrupole tandem MS | Simultaneous analysis of furan and 10 derivatives in food. | mdpi.com |

Mass Spectrometry-Based Approaches for Structural Elucidation of Covalent Adducts and Metabolites (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of metabolites and covalent adducts. When coupled with chromatographic separation, it provides unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for identifying metabolites and adducts in biological samples. The metabolism of furan itself leads to the reactive intermediate cis-2-butene-1,4-dial (BDA), which can form adducts with cellular nucleophiles like glutathione (B108866) (GSH), lysine (B10760008), and cysteine. researchgate.net LC-MS/MS analysis of urine from furan-treated rats has been used to identify a broad spectrum of these metabolites, which can serve as biomarkers of exposure. researchgate.net This approach would be directly applicable to identifying GSH, cysteine, or lysine adducts of a reactive metabolite derived from this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile furan derivatives and their metabolites. mdpi.com Using techniques like solid-phase microextraction (SPME) for sample preparation, GC-MS can achieve low limits of quantification, making it suitable for analyzing trace levels of metabolites in biological matrices. mdpi.com The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that aid in structural identification. nist.gov

| Technique | Ionization Mode | Key Parameters | Application | Reference |

|---|---|---|---|---|

| GC-MS/MS | Electron-Impact (EI) | Ion source temp: 230 °C; Voltage: 70 eV; Multiple Reaction Monitoring (MRM) mode | Detection of furan and its derivatives in food samples. | mdpi.com |

| LC-MS/MS | Electrospray Ionization (ESI) | Used to identify urinary metabolites derived from the reaction of furan's reactive metabolite (BDA) with cellular nucleophiles. | Identification of furan exposure biomarkers. | researchgate.net |

Radiometric Assays for Quantifying Macromolecular Binding and Adduct Formation

Radiometric assays offer exceptional sensitivity for quantifying the extent of covalent binding of a compound to macromolecules such as proteins and DNA. These assays typically involve synthesizing a radiolabeled version of the parent compound.

To investigate the in vivo binding of a furan derivative, a radiolabeled version of this compound, for example using 14C or 3H, could be synthesized. Following administration, tissues of interest would be collected, and macromolecules (protein, DNA, RNA) would be isolated. The amount of radioactivity associated with each macromolecular fraction would then be quantified using liquid scintillation counting. This provides a direct measure of the amount of compound bound per milligram of macromolecule (e.g., pmol/mg protein).

This approach has been successfully used to study the macromolecular binding of other furan-containing xenobiotics. For example, studies with radiolabeled nitrofuran derivatives have demonstrated covalent binding to protein and nucleic acids in both target and non-target organs. Such experiments are crucial for assessing the dose-response relationship for adduct formation and understanding the mechanisms of toxicity.

Theoretical and Computational Investigations of Reactivity and Metabolism

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters of the Compound and Its Metabolites

Quantum chemical calculations are fundamental to understanding the intrinsic reactivity of a molecule. For furan (B31954) derivatives, methods like Density Functional Theory (DFT) are commonly employed to model electronic structure and predict reactivity. researchgate.net High-level quantum chemistry methods, sometimes combined with theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are used to calculate reaction kinetics, for instance, with hydroxyl radicals which can be a key step in atmospheric or biological oxidation. acs.org

For (N-Ethylcarbamoylhydroxymethyl)furan, these calculations would focus on how the (N-Ethylcarbamoylhydroxymethyl) substituent influences the electron density of the furan ring. The oxygen atom in the furan ring donates electron density, making the ring electron-rich and susceptible to electrophilic attack, particularly at the C2 and C5 positions. numberanalytics.com Computational models can precisely quantify this by calculating parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges.

Studies on similar molecules like furfural (B47365) have used methods such as M06-2X/jun-cc-pVTZ to construct potential energy surfaces for various reaction pathways, including hydrogen abstraction and OH-addition. acs.org The formation of key intermediates and their relative stability can be determined by calculating their Gibbs free energies. acs.org Such calculations for this compound and its potential metabolites, like the corresponding epoxide or enedial, would provide crucial data on their stability and further reactivity.

Table 1: Common Quantum Chemical Methods for Furan Derivative Analysis

| Method/Theory | Application | Relevant Findings for Furans |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, reaction energies. | Widely used to study the stability and reactivity of furan enamines and in Diels-Alder reactions. researchgate.netresearchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy electron correlation calculations for refining energies. | Used alongside DFT to examine the thermodynamic stability of furan-derived enamines. researchgate.net |

| Coupled Cluster (CCSD(T)) | "Gold standard" for high-accuracy single-point energy calculations. | Provides benchmark energy values for furan derivative stability. researchgate.net |

| RRKM/Master Equation | Calculation of pressure- and temperature-dependent reaction rate constants. | Applied to calculate rate constants for the reaction of furfural with OH radicals. acs.org |

Molecular Modeling of Enzyme-Substrate Interactions with Cytochrome P-450 Isoforms

The metabolism of many furan-containing compounds is initiated by Cytochrome P450 (CYP) enzymes. nih.gov These enzymes are central to the biotransformation of xenobiotics. news-medical.netnih.gov Molecular modeling, specifically molecular docking, is a key computational technique to visualize and analyze how a substrate like this compound might bind to the active site of various CYP isoforms.

The major CYP enzymes responsible for the metabolism of most drugs include isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4. simulations-plus.com For furan itself, CYP2E1 is known to be a primary catalyst for its bioactivation. researchgate.net Modeling studies would involve docking the this compound molecule into the crystal structures of these P450 isoforms. The P450 active site is typically a lipophilic pocket containing a central heme iron atom, which is the site of oxygen activation. nih.gov

The goal of these simulations is to identify the most stable binding pose (orientation) of the substrate. This orientation is critical as it determines which part of the molecule is presented to the activated heme-oxygen species, and thus, which atom is most likely to be oxidized. The interaction energies and distances between the substrate's atoms and the heme iron are calculated to predict the regioselectivity of metabolism. For furan derivatives, this is almost always epoxidation of the furan ring. nih.gov

Table 2: Key Cytochrome P450 Isoforms in Furan and Xenobiotic Metabolism

| CYP Isoform | Role in Metabolism | Relevance to Furan Derivatives |

| CYP2E1 | Metabolizes small organic molecules; known for activating toxicants. | Predominantly metabolizes furan to the reactive dialdehyde (B1249045), cis-2-butene-1,4-dial (BDA). researchgate.net |

| CYP3A4 | Metabolizes the largest variety of substrates of all CYPs. | A major enzyme in general drug metabolism; its role would be investigated for any new compound. news-medical.net |

| CYP2D6 | Known for high polymorphism, leading to varied metabolic rates in the population. | Important for many drugs; its potential interaction would be screened. news-medical.net |

| CYP2C9 | Metabolizes many non-steroidal anti-inflammatory drugs (NSAIDs). | A key enzyme in drug metabolism to be considered. simulations-plus.com |

| CYP1A2 | Metabolizes planar aromatic compounds like caffeine. | Its role would be assessed, particularly given the aromatic nature of the furan ring. simulations-plus.com |

In Silico Prediction of Metabolic Hotspots and Adduct Formation Propensities

In silico metabolism prediction tools combine knowledge-based systems (rules derived from known metabolic reactions) and machine learning models to predict the metabolic fate of a new chemical entity. nih.gov These tools can identify "metabolic hotspots," which are the atoms or bonds within a molecule most susceptible to enzymatic transformation. news-medical.net

For this compound, the primary metabolic hotspot is predicted to be the furan ring itself. The metabolic activation of furan proceeds via CYP-mediated epoxidation to form a highly reactive furan epoxide. nih.gov This epoxide is unstable and can undergo ring-opening to form a reactive α,β-unsaturated dialdehyde, in this case, a derivative of cis-2-butene-1,4-dial (BDA). nih.govacs.org The metabolic activation of 2-methylfuran (B129897) follows a similar pathway to produce 3-acetylacrolein (AcA). acs.org

This reactive dialdehyde is a soft electrophile that readily forms covalent adducts with soft biological nucleophiles, primarily the sulfhydryl group of cysteine and the ε-amino group of lysine (B10760008) residues in proteins. acs.orgacs.org Computational models can predict the propensity for this adduct formation. Some advanced systems can explicitly model these bioactivation pathways and predict the probability that a structural alert, like a furan ring, will lead to a reactive metabolite. nih.gov Software platforms like BioTransformer, SyGMa, and others use reaction rules to anticipate potential phase I and phase II metabolites. nih.gov

Table 3: Predicted Metabolic Bioactivation Pathway for the Furan Moiety

| Step | Reaction | Intermediate/Product | Reactivity/Significance |

| 1. Oxidation | CYP-mediated epoxidation of a C=C bond on the furan ring. | Furan Epoxide | Highly reactive due to ring strain. nih.gov |

| 2. Ring Opening | Spontaneous or catalyzed rearrangement of the epoxide. | cis-enedial (e.g., BDA) | Highly electrophilic; reacts with cellular nucleophiles. researchgate.netacs.org |

| 3. Adduct Formation | Michael addition of nucleophiles to the enedial. | Protein/Glutathione (B108866) Adducts | Can lead to protein dysfunction and cellular damage. acs.org |

| 4. Further Metabolism | N-acetylation or S-oxidation of initial adducts. | Urinary Metabolites | Can be used as biomarkers of exposure and bioactivation. acs.org |

Development of Structure-Activity Relationship Models for Furan Reactivity

Structure-Activity Relationship (SAR) models are computational models that correlate the chemical structure of a compound with its biological activity. For furan reactivity and metabolism, SAR models aim to predict how changes in the substituents on the furan ring will affect its rate of metabolic activation and potential toxicity. nih.gov

The development of these models relies on generating a dataset of furan derivatives with known metabolic profiles and then using computational methods to calculate a set of molecular descriptors for each compound. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

For furan derivatives, a key relationship is that electron-donating substituents generally increase the electron density of the furan ring, making it more susceptible to oxidation by CYPs. numberanalytics.comresearchgate.net Conversely, electron-withdrawing groups can decrease reactivity. A computational SAR model would quantify this relationship, allowing for the prediction of reactivity for a novel compound like this compound based on the electronic effect of its side chain. For example, a 2D plot can be constructed mapping computed Gibbs free energies of protonation against the energies for reduction to rationalize and predict reactivity trends across a series of furan derivatives. acs.org Such models are crucial for guiding the design of safer chemicals by modifying structures to avoid metabolic activation.

Table 4: Influence of Substituents on Furan Ring Reactivity (SAR Principles)

| Substituent Type | Effect on Furan Ring | Predicted Impact on Metabolism | Example |

| Electron-Donating Group (EDG) | Increases electron density. | Enhances susceptibility to oxidative CYP metabolism. | Alkyl groups, Hydroxymethyl acs.org |

| Electron-Withdrawing Group (EWG) | Decreases electron density. | Reduces susceptibility to oxidative CYP metabolism. | Nitro group, Carbonyl groups acs.orgresearchgate.net |

| Steric Hindrance | Blocks access to the furan ring. | May slow the rate of enzyme binding and metabolism. | Bulky side chains near the ring. |

| Leaving Group Potential | Influences stability of intermediates. | Can affect the kinetics of subsequent reaction steps. | --- |

N Ethylcarbamoylhydroxymethyl Furan As a Mechanistic Probe in Chemical and Biochemical Research

Utility as a Model Substrate for Cytochrome P-450 Activity and Specificity Studies

(N-Ethylcarbamoylhydroxymethyl)furan has been utilized as a model substrate to investigate the role of cytochrome P-450 (CYP) enzymes in the metabolic activation of furan (B31954) derivatives. nih.govscilit.com The metabolism of furans is a critical area of study, as their bioactivation is a prerequisite for their toxic effects. ijabbr.com Research has demonstrated that the furan ring can be oxidized by CYP enzymes, leading to the formation of reactive electrophilic intermediates. ijabbr.com

Studies involving this compound have contributed to the understanding of which P-450 isoforms are involved in the metabolism of this class of compounds. It is now well-established that CYP2E1 is a key enzyme in the oxidation of furan itself, converting it to the highly reactive α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial (BDA). nih.gov While the specific P-450 isozymes that predominantly metabolize this compound are part of ongoing investigation, its use as a substrate allows for the examination of enzyme kinetics and the influence of substituents on the furan ring on the rate and pathway of metabolism. The structural features of this compound make it a useful tool for probing the active sites of various P-450 enzymes, helping to delineate the structural requirements for substrate binding and turnover.

The use of specific P-450 inducers and inhibitors in studies with model substrates like this compound helps to identify the responsible enzyme isoforms. For instance, pretreatment with phenobarbital, a known inducer of several CYP isozymes, has been shown to increase the covalent binding of other furan derivatives to cellular macromolecules, indicating the involvement of inducible P-450s in their bioactivation. nih.gov Conversely, the use of P-450 inhibitors can reduce the metabolic activation and subsequent toxicity of furans. nih.gov Such studies, employing model compounds, are crucial for building a comprehensive picture of the enzymatic basis of furan toxicity.

Contributions to Understanding Furan-Mediated Molecular Mechanisms of Action

The primary contribution of this compound as a mechanistic probe lies in its ability to help elucidate the molecular mechanisms of furan-mediated toxicity. The central hypothesis in furan toxicology is that metabolic activation leads to the formation of reactive metabolites that covalently bind to cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and toxicity. nih.govnih.gov

Research utilizing this compound has provided evidence for this bioactivation pathway. Studies have focused on its covalent binding to macromolecules in target organs like the liver and lung. nih.gov This binding is considered a key initiating event in the toxic cascade. By using radiolabeled this compound, researchers can trace the distribution and binding of its metabolites within cells and tissues, providing direct evidence of adduct formation.

The nature of the reactive intermediate formed during the metabolism of furan compounds is a critical determinant of their toxicological profile. Depending on the substitution pattern on the furan ring, the intermediate can be either a reactive epoxide or a cis-enedione. ijabbr.comnih.gov For furan itself, the primary reactive metabolite is the cis-enedione, BDA. nih.gov In the case of this compound, studies using epoxide hydrolase inhibitors, such as 1,2-epoxy-3,3,3-trichloropropane (TCPO), have shown no effect on the extent of protein binding. nih.gov This suggests that the reactive metabolite of this compound is likely not an epoxide, but rather a cis-enedione-like species, similar to the metabolite of unsubstituted furan. This distinction is vital for understanding the specific chemical reactions that lead to adduct formation and the resulting biological consequences.

Comparative Analysis of Metabolic Activation and Adduct Formation with Other Furan Compounds

Comparative studies of the metabolic activation and adduct formation of this compound with other furan compounds are essential for understanding structure-activity relationships in furan-induced toxicity. The substituents on the furan ring can significantly influence the rate of metabolism, the nature of the reactive metabolite, and the stability of that metabolite.

For instance, furan itself is metabolized by CYP2E1 to form BDA, a highly reactive dialdehyde that readily forms adducts with nucleophilic amino acid residues in proteins, such as lysine (B10760008) and cysteine, as well as with glutathione (B108866) (GSH). nih.gov The formation of these adducts is a key biomarker of furan exposure and bioactivation.

In contrast, furan derivatives with more extensive substitution on the ring may be more likely to form epoxide intermediates. nih.gov An example is furosemide (B1674285), where evidence suggests the formation of a reactive epoxide that contributes to its covalent binding to proteins. nih.gov The observation that the epoxide hydrolase inhibitor TCPO enhances the protein binding of furosemide but not of this compound highlights a fundamental difference in their metabolic activation pathways. nih.gov

The table below provides a comparative overview of the metabolic activation of different furan compounds.

| Compound | Primary P-450 Isoform | Putative Reactive Intermediate | Effect of Epoxide Hydrolase Inhibitor (TCPO) | Key Adducts Formed |

| Furan | CYP2E1 nih.gov | cis-2-butene-1,4-dial (BDA) nih.gov | Not reported | BDA-protein adducts (Lys, Cys), GSH adducts nih.gov |

| This compound | P-450 (isoform not specified) nih.gov | cis-enedione-like | No effect on protein binding nih.gov | Protein and DNA adducts nih.gov |

| Furosemide | P-450 (inducible by phenobarbital) nih.gov | Epoxide nih.gov | Enhances protein binding nih.gov | Protein adducts nih.gov |

| 4-Ipomeanol (B105405) | P-450 nih.gov | Not specified | No effect on protein binding nih.gov | Protein adducts |

This comparative analysis underscores the importance of the substitution pattern on the furan ring in determining the metabolic fate and toxic potential of these compounds. This compound, as a model substrate with a specific substitution pattern, provides a crucial reference point for these comparisons, aiding in the development of predictive models for furan toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (N-Ethylcarbamoylhydroxymethyl)furan, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including carbamoylation and hydroxymethylation of furan precursors. Optimization focuses on catalyst selection (e.g., DMAP), solvent systems (e.g., tetrahydrofuran), and temperature control (e.g., 120°C for 8 hours). Structural validation via single-crystal XRD (e.g., CCDC-953906) and NMR spectroscopy ensures purity and configuration .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides precise molecular geometry, while NMR confirms functional groups and stereochemistry. Computational models (e.g., aug-cc-pVTZ basis sets) predict photoionization cross-sections and X-ray absorption spectra, aiding interpretation of experimental data from carbon/oxygen K-edge studies .

Q. What mechanisms underlie the compound’s toxicity, and how is metabolic activation studied experimentally?

- Methodological Answer : Toxicity arises from cytochrome P-450-mediated metabolic activation, forming reactive intermediates that covalently bind biomolecules. In vitro models using rabbit liver microsomes (e.g., van der Hoeven & Coon’s P-450 system) track covalent adduct formation via radiolabeling or LC-MS .

Advanced Research Questions

Q. How do researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies are addressed by comparative dose-response studies. Isotope-labeled analogs (e.g., -furan) differentiate exogenous vs. endogenous exposure in vivo, while in vitro microsomal assays quantify metabolic flux. Statistical benchmarks (e.g., EFSA’s BMD modeling) harmonize risk assessments .

Q. What methodologies validate biomarkers for tracking metabolic activation of this compound in biological systems?

- Methodological Answer : Biomarker validation employs -isotope tracing combined with GC-MS to monitor urinary metabolites. Background exposure is controlled by analyzing -furan levels in feed, ensuring specificity for administered doses .

Q. How can computational chemistry predict spectroscopic signatures of this compound for structural elucidation?

- Methodological Answer : Density functional theory (DFT) simulations using basis sets (e.g., aug-cc-pVTZ) model core-level excitations at carbon/oxygen K-edges. Results are cross-validated against experimental XAS (X-ray absorption spectroscopy) and photoionization data .

Q. What catalytic systems enable selective degradation or functionalization of this compound in environmental or biochemical contexts?

- Methodological Answer : Hydrogenolysis over transition-metal catalysts (e.g., Ru/C or Pd-based systems) cleaves furan rings into diols. Solvent polarity and additive effects (e.g., acidic promoters) tune selectivity, as demonstrated in biomass-derived furan transformations .

Q. How is covalent binding to biomolecules quantified, and what experimental controls mitigate false positives?

- Methodological Answer : Radiolabeled compounds or high-resolution mass spectrometry detect adducts in microsomal incubations. Controls include heat-inactivated enzymes and competitive inhibition assays to confirm P-450 dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.